3-Hydroxytetradecanedioic acid

Overview

Description

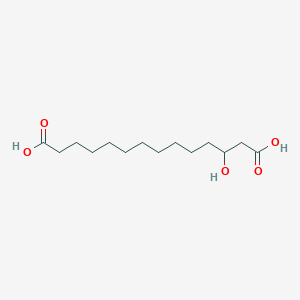

3-Hydroxytetradecanedioic acid is a hydroxy fatty acid with the molecular formula C14H26O5. It is a dicarboxylic acid with a hydroxyl group on the third carbon atom. This compound is a metabolite found in human urine and is involved in various metabolic pathways .

Mechanism of Action

Target of Action

3-Hydroxytetradecanedioic acid has several targets, including Protein TonB , Lymphocyte antigen 96 , and Toll-like receptor 4 in humans, and Ferrichrome-iron receptor in Escherichia coli . These targets play crucial roles in various biological processes, including iron transport and immune response.

Mode of Action

It is known to interact with its targets, potentially influencing their function and triggering downstream effects .

Biochemical Pathways

This compound is involved in the Fatty Acid Biosynthesis Metabolic pathway . This pathway is crucial for the production of long-chain fatty acids, which are key components of cell membranes and signaling molecules.

Pharmacokinetics

It is known to be a human metabolite found occasionally in urine , suggesting that it is metabolized and excreted by the body.

Result of Action

It is known to be associated with dysregulation of fatty acid metabolism .

Biochemical Analysis

Biochemical Properties

3-Hydroxytetradecanedioic acid is involved in several biochemical reactions. It interacts with enzymes such as fatty acid oxidases, which catalyze the oxidation of fatty acids. This compound is also known to interact with proteins involved in fatty acid metabolism, such as acyl-CoA dehydrogenases. These interactions are crucial for the breakdown and utilization of fatty acids in the body .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in human L02 liver cells, the intracellular concentration of this compound was found to be low, suggesting that this biomarker is released from cells under certain conditions . This release can impact cell function and may be associated with cellular stress or damage.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a substrate for enzymes involved in fatty acid oxidation, leading to the production of energy. Additionally, this compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its concentration can decrease due to degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in fatty acid metabolism and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on fatty acid metabolism, while at high doses, it can cause toxic or adverse effects. For example, high levels of this compound have been detected in the urine of patients with 3-hydroxydicarboxylic aciduria, indicating potential toxicity at elevated concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid oxidation. It interacts with enzymes such as acyl-CoA dehydrogenases and fatty acid oxidases, which are essential for the breakdown of fatty acids. This compound can also affect metabolic flux and metabolite levels, influencing overall energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help regulate its localization and accumulation, ensuring that it reaches the appropriate cellular compartments for its metabolic functions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on fatty acid metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxytetradecanedioic acid can be synthesized through several methods, including:

Oxidation of Tetradecanedioic Acid: This method involves the oxidation of tetradecanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the third carbon position.

Hydroxylation of Tetradecanedioic Acid: This method involves the hydroxylation of tetradecanedioic acid using hydroxylating agents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale oxidation of tetradecanedioic acid using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetradecanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, osmium tetroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Formation of 3-ketotetradecanedioic acid or 3-carboxytetradecanedioic acid.

Reduction: Formation of 3-hydroxytetradecanediol.

Substitution: Formation of 3-chlorotetradecanedioic acid or 3-bromotetradecanedioic acid.

Scientific Research Applications

3-Hydroxytetradecanedioic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a biomarker for certain metabolic disorders.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker for metabolic diseases.

Comparison with Similar Compounds

Similar Compounds

Tetradecanedioic Acid: A dicarboxylic acid without the hydroxyl group.

3-Hydroxyhexadecanedioic Acid: A similar compound with a longer carbon chain.

3-Hydroxydecanedioic Acid: A similar compound with a shorter carbon chain.

Uniqueness

3-Hydroxytetradecanedioic acid is unique due to the presence of the hydroxyl group on the third carbon atom, which imparts specific chemical properties and reactivity. This hydroxyl group allows for unique interactions in metabolic pathways and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name |

3-hydroxytetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O5/c15-12(11-14(18)19)9-7-5-3-1-2-4-6-8-10-13(16)17/h12,15H,1-11H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDZIURHISELSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610066 | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73179-89-2 | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73179-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 3-Hydroxytetradecanedioic acid been linked to any other health conditions besides childhood asthma?

A2: While the provided research focuses on asthma, another study found alterations in this compound levels in the fecal metabolome of mice with colon cancer treated with Lactiplantibacillus plantarum-12. [] This suggests potential involvement in inflammatory processes and gut microbiome interactions that warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(2R)-2-[[(2S)-2,3-Dihydro-1,4-benzodioxin]-2alpha-yl]-2-hydroxyethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1257434.png)

![(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1257435.png)

![6,7-Dihydro-5-(((2-hydroxy-3-phenoxycyclopentyl)amino)methyl)-2-methylbenzo[B]thiophen-4(5H)-one](/img/structure/B1257437.png)

![(2E,4E)-N-(2'-Hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1257438.png)